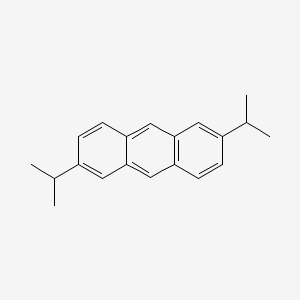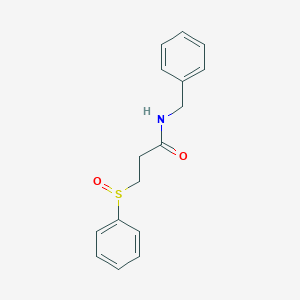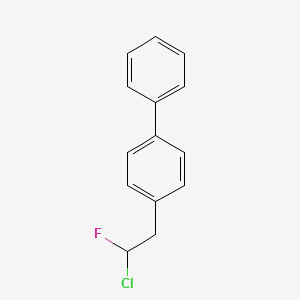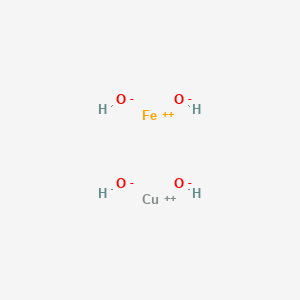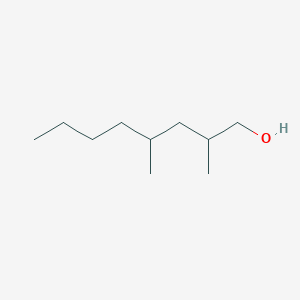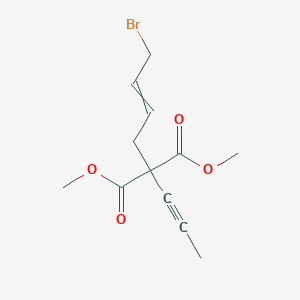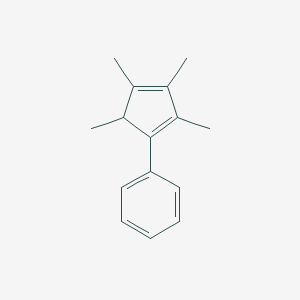
(2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)benzene is an organic compound that features a cyclopentadienyl ring substituted with four methyl groups and a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)benzene typically involves the reaction of tetramethylcyclopentadiene with benzene derivatives under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where tetramethylcyclopentadiene is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions: (2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced cyclopentadienyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced cyclopentadienyl derivatives
Substitution: Halogenated or nitrated benzene derivatives
科学的研究の応用
(2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry for the synthesis of various metal complexes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for medicinal compounds.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
作用機序
The mechanism of action of (2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)benzene involves its interaction with molecular targets through its cyclopentadienyl and benzene rings. These interactions can lead to the formation of stable complexes with transition metals, which are crucial in catalytic processes. The compound’s unique structure allows it to participate in various chemical reactions, facilitating the formation of desired products.
類似化合物との比較
1,2,3,4-Tetramethyl-1,3-cyclopentadiene: Similar structure but lacks the benzene ring.
Tetraphenylcyclopentadienone: Contains phenyl groups instead of methyl groups.
N-[dimethyl(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)silyl]-4-fluorobenzamide: Contains additional functional groups and a silicon atom.
Uniqueness: (2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)benzene is unique due to its combination of a highly substituted cyclopentadienyl ring and a benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and industrial applications.
特性
CAS番号 |
126910-37-0 |
|---|---|
分子式 |
C15H18 |
分子量 |
198.30 g/mol |
IUPAC名 |
(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)benzene |
InChI |
InChI=1S/C15H18/c1-10-11(2)13(4)15(12(10)3)14-8-6-5-7-9-14/h5-9,12H,1-4H3 |
InChIキー |
DZVFHSCKPUMMII-UHFFFAOYSA-N |
正規SMILES |
CC1C(=C(C(=C1C2=CC=CC=C2)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate](/img/structure/B14287635.png)
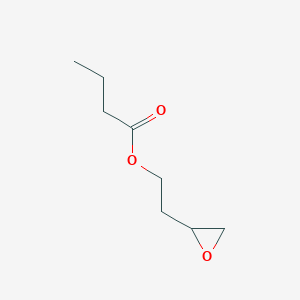

oxophosphanium](/img/structure/B14287657.png)
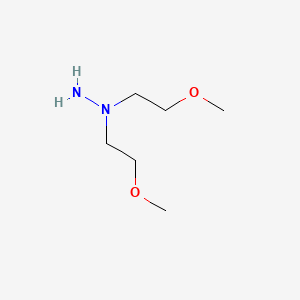
![4-(4-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14287665.png)
